molecular formula C6H7ClN2O B8555720 5-Chloro-1,4-dimethylpyrimidin-2(1H)-one

5-Chloro-1,4-dimethylpyrimidin-2(1H)-one

Cat. No.: B8555720
M. Wt: 158.58 g/mol
InChI Key: WUCIIYHHRLFQOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1,4-dimethylpyrimidin-2(1H)-one is a substituted pyrimidinone derivative characterized by a chlorine atom at the 5-position and methyl groups at the 1- and 4-positions of the pyrimidinone ring. Pyrimidinones are heterocyclic compounds with broad applications in medicinal chemistry, agrochemicals, and material science. The chlorine substituent enhances electrophilicity and influences intermolecular interactions, while the methyl groups contribute to steric effects and lipophilicity.

Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

5-chloro-1,4-dimethylpyrimidin-2-one

InChI

InChI=1S/C6H7ClN2O/c1-4-5(7)3-9(2)6(10)8-4/h3H,1-2H3

InChI Key

WUCIIYHHRLFQOV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)N(C=C1Cl)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-Chloro-1,4-dimethylpyrimidin-2(1H)-one with three closely related derivatives, focusing on substituent effects, physicochemical properties, and reported applications.

Table 1: Key Structural and Property Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound 1-Me, 4-Me, 5-Cl ~174.6 (calculated) Potential intermediate in drug synthesis
5-Bromo-1,4-dimethylpyrimidin-2(1H)-one 1-Me, 4-Me, 5-Br 219.0 (CAS 69849-35-0) Used in cross-coupling reactions
1,4-Dimethylpyrimidin-2(1H)-one 1-Me, 4-Me, no halogen ~140.2 (calculated) Base structure for derivatization
Quinoline-5-carboxamide Quinoline core, carboxamide 172.2 (CAS 175533-32-1) Antimicrobial/antiviral studies

Halogen Substituent Effects

  • Chlorine vs. Bromine: The brominated analog (5-Bromo-1,4-dimethylpyrimidin-2(1H)-one) has a higher molecular weight and polarizability compared to the chlorinated variant. Bromine’s larger atomic radius may enhance reactivity in Suzuki-Miyaura cross-coupling reactions, as reported for similar bromopyrimidinones . Chlorine, being smaller, likely reduces steric hindrance, favoring nucleophilic substitution.
  • Electron-Withdrawing Effects: Both Cl and Br are electron-withdrawing groups, activating the pyrimidinone ring toward electrophilic attacks. However, bromine’s lower electronegativity may result in weaker inductive effects compared to chlorine.

Methyl Group Influence

  • This substitution pattern also restricts rotational freedom, which could stabilize specific conformations in protein-ligand interactions.

Functional Comparisons

  • This compound : Likely serves as a precursor for pharmaceuticals or agrochemicals, analogous to brominated derivatives used in cross-coupling chemistry.
  • Non-Halogenated Analog (1,4-Dimethylpyrimidin-2(1H)-one): Lacks halogen-directed reactivity but may act as a scaffold for further functionalization.

Notes

  • Experimental validation of its reactivity and bioactivity is recommended.
  • Diverse Sources : References include supplier catalogs and synthetic chemistry databases, highlighting the compound’s role in industrial R&D .

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